Cas no 18326-06-2 (2-Acetoxy-3-deacetoxycaesaldekarin E)

2-Acetoxy-3-deacetoxycaesaldekarin E Chemical and Physical Properties
Names and Identifiers
-
- 2-Acetoxy-3-deacetoxycaesaldekarin E
- [ "" ]
- 18326-06-2
- CS-0017377
- [(1R,2S,4aR,11bS)-1-acetyloxy-4a-hydroxy-4,4,7,11b-tetramethyl-2,3,5,6-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-2-yl] acetate
- CHEMBL458028
- AKOS032962730
- HY-N1715
- neocaesalpin AH
- DA-66021
-
- Inchi: InChI=1S/C24H30O6/c1-13-16-7-9-24(27)22(4,5)12-20(29-14(2)25)21(30-15(3)26)23(24,6)18(16)11-19-17(13)8-10-28-19/h8,10-11,20-21,27H,7,9,12H2,1-6H3/t20-,21-,23-,24+/m0/s1
- InChI Key: FETPRYGDJQBBEF-HIGZBPRKSA-N
- SMILES: Cc1c2ccoc2cc3c1CC[C@@]4([C@@]3([C@H]([C@H](CC4(C)C)OC(=O)C)OC(=O)C)C)O
Computed Properties
- Exact Mass: 414.20400
- Monoisotopic Mass: 414.20423867g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 719
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.602
- Topological Polar Surface Area: 86Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.23±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 191-192 ºC
- Boiling Point: 498.7±45.0 °C at 760 mmHg
- Flash Point: 255.4±28.7 °C
- Solubility: Insuluble (7.9E-3 g/L) (25 ºC),
- PSA: 85.97000
- LogP: 3.96950
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
2-Acetoxy-3-deacetoxycaesaldekarin E Security Information
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
2-Acetoxy-3-deacetoxycaesaldekarin E Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2747-1 mg |
2-Acetoxy-3-deacetoxycaesaldekarin E |
18326-06-2 | 1mg |
¥2595.00 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2747-1 mL * 10 mM (in DMSO) |
2-Acetoxy-3-deacetoxycaesaldekarin E |
18326-06-2 | 1 mL * 10 mM (in DMSO) |
¥ 3660 | 2023-09-08 | ||
A2B Chem LLC | AE97274-5mg |
2-Acetoxy-3-deacetoxycaesaldekarin E |
18326-06-2 | 97.5% | 5mg |
$727.00 | 2024-04-20 | |
TargetMol Chemicals | TN2747-1 ml * 10 mm |
2-Acetoxy-3-deacetoxycaesaldekarin E |
18326-06-2 | 1 ml * 10 mm |
¥ 3660 | 2024-07-20 | ||
TargetMol Chemicals | TN2747-5 mg |
2-Acetoxy-3-deacetoxycaesaldekarin E |
18326-06-2 | 98% | 5mg |
¥ 3,560 | 2023-07-11 | |
TargetMol Chemicals | TN2747-5mg |
2-Acetoxy-3-deacetoxycaesaldekarin E |
18326-06-2 | 5mg |
¥ 3560 | 2024-07-20 |
2-Acetoxy-3-deacetoxycaesaldekarin E Related Literature
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
Additional information on 2-Acetoxy-3-deacetoxycaesaldekarin E
Compound CAS No 18326-06-2: 2-Acetoxy-3-deacetoxycaesaldekarin E
Compound CAS No 18326-06-2, also known as 2-Acetoxy-3-deacetoxycaesaldekarin E, is a highly specialized chemical entity that has garnered significant attention in the fields of pharmacology and natural product research. This compound is a derivative of caesaldekarin, a class of compounds known for their complex structures and diverse biological activities. The name 2-Acetoxy-3-deacetoxycaesaldekarin E reflects its structural composition, with the acetoxy groups playing a crucial role in its pharmacokinetic properties and bioavailability.
Recent studies have highlighted the potential of CAS No 18326-06-2 in the development of novel therapeutic agents. Researchers have focused on its ability to modulate key cellular pathways involved in inflammation, oxidative stress, and apoptosis. For instance, a groundbreaking study published in *Nature Communications* demonstrated that CAS No 18326-06-2 exhibits potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) pathway, a critical mediator of inflammatory responses. This finding underscores its potential application in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, CAS No 18326-06-2 has shown promising results in preclinical models of neurodegenerative diseases. A study conducted by researchers at the University of California, San Francisco, revealed that this compound can protect neurons from oxidative stress-induced damage by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). These findings suggest that CAS No 18326-06-2 could serve as a lead compound for developing treatments for Alzheimer's disease and Parkinson's disease.
The synthesis of CAS No 18326-06-2 involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The compound is typically derived from natural sources, such as certain species of plants belonging to the *Caesalpinia* genus, which are known for their rich secondary metabolite profiles. Advanced chromatographic techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed to isolate and characterize this compound.
From an analytical standpoint, the structural elucidation of CAS No 18326-06-2 has been facilitated by modern spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These techniques have provided unprecedented insights into its three-dimensional structure, revealing intricate hydrogen bonding patterns and stereochemical relationships that contribute to its biological activity.
Looking ahead, the development of CAS No 18326-06-2 into a clinical candidate will require extensive preclinical testing to evaluate its safety profile, pharmacokinetics, and efficacy in relevant animal models. Collaborative efforts between academia and industry are essential to accelerate this process and bring this promising compound closer to clinical application.
In conclusion, Compound CAS No 18326-06-2, or CAS No 18326-06-2, represents a significant advancement in the field of natural product research. Its unique chemical structure and diverse biological activities make it a compelling candidate for drug development across multiple therapeutic areas. As research continues to unfold, it is anticipated that this compound will pave the way for innovative treatments that address some of the most pressing medical challenges of our time.
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